molecular formula C9H14BNO2 B13662135 (5-(tert-Butyl)pyridin-3-yl)boronic acid

(5-(tert-Butyl)pyridin-3-yl)boronic acid

Cat. No.: B13662135
M. Wt: 179.03 g/mol
InChI Key: GUEZOCDKHHTHSE-UHFFFAOYSA-N
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Description

(5-(tert-Butyl)pyridin-3-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a tert-butyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(tert-Butyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the direct borylation of 5-(tert-butyl)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: (5-(tert-Butyl)pyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, ethanol).

    Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products:

    Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

    Protodeboronation: The major product is the corresponding pyridine derivative without the boronic acid group.

Scientific Research Applications

Chemistry: (5-(tert-Butyl)pyridin-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials .

Mechanism of Action

The mechanism of action of (5-(tert-Butyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (5-(tert-Butyl)pyridin-3-yl)boronic acid is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in cases where steric effects are desired to control the outcome of the reaction .

Properties

Molecular Formula

C9H14BNO2

Molecular Weight

179.03 g/mol

IUPAC Name

(5-tert-butylpyridin-3-yl)boronic acid

InChI

InChI=1S/C9H14BNO2/c1-9(2,3)7-4-8(10(12)13)6-11-5-7/h4-6,12-13H,1-3H3

InChI Key

GUEZOCDKHHTHSE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1)C(C)(C)C)(O)O

Origin of Product

United States

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